

Structural analysis of 4-Ethyl-2,2,3-trimethylhexane

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Compound of Interest

Compound Name: 4-Ethyl-2,2,3-trimethylhexane

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An In-Depth Technical Guide to the Structural Analysis of **4-Ethyl-2,2,3-trimethylhexane**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **4-Ethyl-2,2,3-trimethylhexane** (CAS No. 61868-73-3), a complex, highly-branched alkane.^{[1][2]} Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond standard protocols to explain the causal reasoning behind the application of a multi-technique analytical approach. We will detail the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each section provides not only step-by-step methodologies but also the underlying scientific principles that validate the experimental choices, ensuring a robust and unambiguous structural determination.

Introduction: The Challenge of Isomeric Complexity

4-Ethyl-2,2,3-trimethylhexane is a saturated hydrocarbon with the molecular formula $C_{11}H_{24}$ and a molecular weight of approximately 156.31 g/mol.^[1] While seemingly simple, its structure represents a significant analytical challenge due to the existence of 159 possible constitutional isomers for $C_{11}H_{24}$.^[3] Many of these isomers possess very similar physical properties, such as boiling points, making their separation and individual identification non-trivial.

The accurate determination of such a structure is paramount in fields from petrochemical analysis to metabolomics, where the specific arrangement of atoms dictates the molecule's

physical, chemical, and biological properties. This guide presents an integrated workflow designed to systematically and conclusively identify **4-Ethyl-2,2,3-trimethylhexane**, differentiating it from its numerous isomers.

Foundational Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

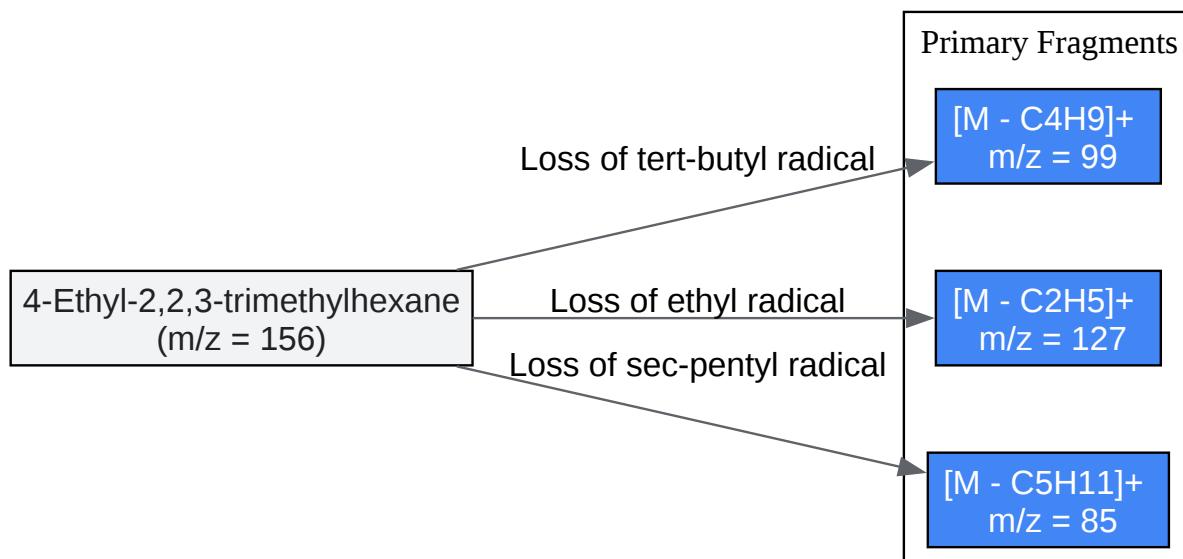
Expertise & Rationale: For a volatile, non-polar compound like **4-Ethyl-2,2,3-trimethylhexane**, GC-MS is the analytical tool of choice for initial separation and identification. The gas chromatography component separates compounds based on their boiling points and interactions with the stationary phase. A non-polar stationary phase is the industry standard for analyzing non-polar analytes like alkanes, where elution is primarily governed by boiling point. [4] The mass spectrometry detector then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation

The fragmentation of branched alkanes in an MS detector is not random; it is governed by the formation of the most stable carbocations.[5] Cleavage is favored at the branching points, and the loss of the largest alkyl radical is typically the most favorable pathway.[5] For **4-Ethyl-2,2,3-trimethylhexane**, the molecular ion (M^+) peak is expected at $m/z = 156$. Due to the molecule's highly branched nature, this peak may be weak or entirely absent.[5]

Key fragmentation pathways involve cleavage at the C3-C4 and C4-C5 bonds, leading to the formation of stable tertiary and secondary carbocations.

Mandatory Visualization: Predicted MS Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **4-Ethyl-2,2,3-trimethylhexane**.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of an alkane standard allows for the determination of retention indices, providing an additional layer of confirmation beyond mass spectral matching.

- Instrumentation: Agilent 7890A Gas Chromatograph with 5975C Mass Selective Detector (or equivalent).^[4]
- Column Selection: A 30 m x 0.25 mm ID x 0.25 μ m film thickness non-polar column (e.g., HP-5ms, DB-1) is chosen for its excellent resolving power for non-polar hydrocarbons.^[4]
- Injector Setup: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.^[6]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 250 °C.
- Final hold: Hold at 250 °C for 5 minutes.
- MS Detector Parameters:
 - Transfer Line: 280 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
 - Mass Range: Scan from m/z 40 to 200.
- Sample Preparation: Prepare a 100 ppm solution of the sample in high-purity hexane.
- Data Analysis: Compare the obtained mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, especially the base peak and the relative abundance of key fragments, should be consistent with the predicted pathways.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While GC-MS provides a likely identity, NMR spectroscopy offers definitive, atom-by-atom structural confirmation. ^1H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR reveals the number and type of unique carbon atoms in the molecule. For a complex structure with multiple chiral centers like **4-Ethyl-2,2,3-trimethylhexane** (chiral centers at C3 and C4), NMR is indispensable.

Predicted ^{13}C and ^1H NMR Spectra

The structure of **4-Ethyl-2,2,3-trimethylhexane** is $\text{CH}_3\text{C}^1\text{H}-\text{C}^2\text{H}(\text{CH}_3)_2-\text{C}^3\text{H}(\text{CH}_3)-\text{C}^4\text{H}(\text{CH}_2\text{CH}_3)-\text{C}^5\text{H}_2-\text{C}^6\text{H}_3$. Due to the presence of two chiral centers (C3 and C4), all 11 carbon atoms are chemically non-equivalent (diastereotopic environments for the C2-methyls). Therefore, the ^{13}C NMR spectrum is predicted to show 11 distinct signals.

The ^1H NMR spectrum will be complex and crowded in the typical alkane region (0.7-1.5 ppm). [7] Signal overlap is expected, but key structural information can be derived from chemical shifts, integration (proton count), and splitting patterns (n+1 rule).

Mandatory Visualization: Labeled Molecular Structure

Caption: Structure of **4-Ethyl-2,2,3-trimethylhexane** with backbone carbons labeled.

Predicted NMR Data Summary

Atom Assignment	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)	¹ H Multiplicity	¹ H Integration
C6-H ₃	~10-15	~0.8-0.9	Triplet (t)	3H
C5-H ₂	~20-30	~1.1-1.3	Multiplet (m)	2H
C4-H	~40-50	~1.3-1.5	Multiplet (m)	1H
Ethyl CH ₂ (on C4)	~25-35	~1.2-1.4	Multiplet (m)	2H
Ethyl CH ₃ (on C4)	~10-15	~0.8-0.9	Triplet (t)	3H
C3-H	~35-45	~1.4-1.6	Multiplet (m)	1H
Methyl CH ₃ (on C3)	~15-25	~0.8-1.0	Doublet (d)	3H
C2	~30-40 (Quaternary)	N/A	N/A	N/A
Methyls on C2	~25-35	~0.9-1.1	Two Singlets (s)	6H (3H each)
C1-H ₃	~20-30	~0.9-1.1	Singlet (s)	3H

Note: Predicted shifts are based on general alkane chemical shift ranges.^{[7][8]} Actual values may vary. The two methyls on C2 are diastereotopic and should appear as two distinct singlets.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for non-polar compounds and its distinct solvent signal.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance). Higher field strengths are crucial for resolving the overlapping signals in the ^1H spectrum of complex alkanes.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse program (e.g., zgpg30).
 - Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, especially for the quaternary carbon at C2.
- ^1H NMR Acquisition:
 - Acquire 16-32 scans.
 - Set the spectral width to cover the range from -1 to 10 ppm.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm) and the ^{13}C spectrum to the CDCl_3 triplet (centered at 77.16 ppm).

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Rationale: For a saturated alkane, the utility of IR spectroscopy is primarily confirmatory. Its value lies in what it doesn't show. A clean IR spectrum confirms the absence of functional groups such as hydroxyls (-OH), carbonyls (C=O), or carbon-carbon double/triple bonds, which is critical for validating the proposed alkane structure. The presence of only C-H and C-C bonds results in a simple and characteristic spectrum.[\[9\]](#)

Expected IR Absorptions

The IR spectrum of an alkane is characterized by a few strong bands corresponding to C-H stretching and bending vibrations.[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Causality
2850-2960	C-H Stretch (sp ³ C-H)	Strong	The fundamental stretching vibration of all methyl (CH ₃) and methylene (CH ₂) groups. [12]
1450-1470	C-H Bend (Scissoring)	Medium	Bending vibration characteristic of CH ₂ groups. [11]
1370-1385	C-H Bend (Rocking)	Medium-Weak	Characteristic bending from methyl (CH ₃) groups. A doublet may appear around 1380 cm ⁻¹ due to the gem-dimethyl group at C2.
~720	C-H Bend (Rocking)	Weak	Sometimes seen in alkanes with chains of four or more carbons. [11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

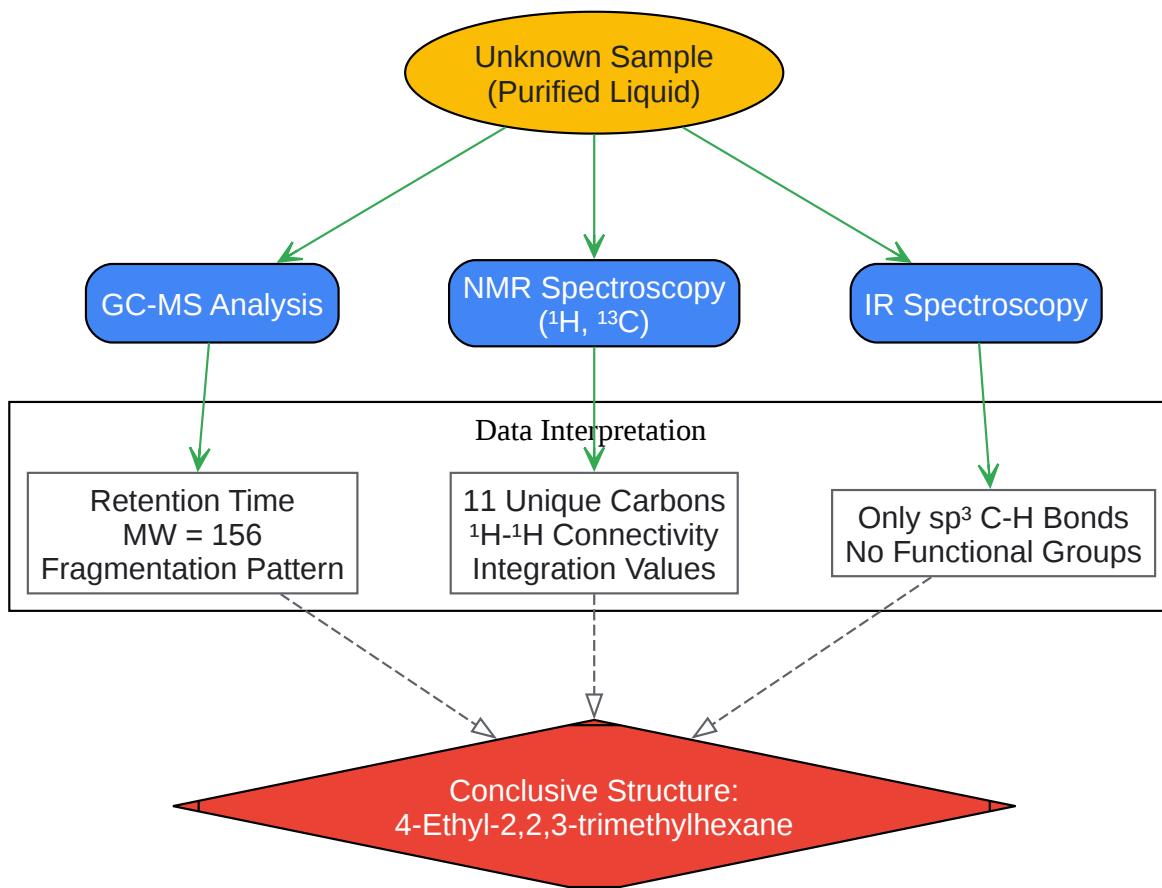
- Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal). ATR is chosen as it requires minimal sample preparation for liquids.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

- Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-600 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be compared with the expected absorptions. The key is to confirm the strong sp^3 C-H stretches just below 3000 cm^{-1} and the absence of significant peaks in other regions.[\[10\]](#)

Integrated Analysis and Workflow

Trustworthiness: No single technique can unambiguously identify a complex branched alkane from all its isomers. The trustworthiness of the final structure is built upon the convergence of evidence from orthogonal analytical methods. The GC-MS provides molecular weight and a fragmentation fingerprint, the NMR provides the definitive carbon-hydrogen framework, and the IR confirms the absence of other functional groups.

Mandatory Visualization: Integrated Structural Elucidation Workflow

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Caption: Logical workflow for the integrated structural analysis of branched alkanes.

Conclusion

The structural analysis of **4-Ethyl-2,2,3-trimethylhexane** serves as a model for tackling the challenges posed by complex branched alkanes. A logical, multi-technique approach is not merely best practice; it is essential for achieving a scientifically rigorous and defensible conclusion. By integrating the separation power of GC with the detailed fragmentation data from MS, the unparalleled structural insight of NMR, and the functional group confirmation of IR, researchers can confidently elucidate the precise atomic arrangement of such molecules. This guide has detailed the causal logic behind each experimental choice and provided robust

protocols, forming a comprehensive framework for the analysis of complex saturated hydrocarbons.

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